molecular formula C7H14Cl2N4O B2521476 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride CAS No. 2230798-37-3

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride

Cat. No.: B2521476
CAS No.: 2230798-37-3
M. Wt: 241.12
InChI Key: NCDVWKURNKLKRB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It is suggested that similar compounds exhibit anti-tumor activity by inhibiting c-met kinase . This inhibition could potentially disrupt the signaling pathways that promote tumor growth and survival.

Biochemical Pathways

Given the potential inhibition of c-met kinase , it can be inferred that the compound may affect pathways related to cell growth and survival. Disruption of these pathways could lead to the inhibition of tumor growth.

Result of Action

Similar compounds have demonstrated anti-tumor activity against various cancer cell lines . This suggests that the compound could potentially induce cell death in tumor cells or inhibit their growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride involves several steps:

    Initial Reaction: Ethanol and hydrazine hydrate are added to a reactor and heated to 58°C.

    Intermediate Formation: The reaction mixture is cooled to 0°C, and sodium hydroxide is added to adjust the pH to 6.

    Purification: The mixture is concentrated, and the residue is extracted with methylene dichloride/virahol at 20-30°C. The extract is filtered, concentrated, and diluted with MTBE (methyl tert-butyl ether).

Industrial Production Methods

Industrial production methods for this compound typically involve similar steps but on a larger scale. The use of high-pressure reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c12-4-1-6-9-10-7-5-8-2-3-11(6)7;;/h8,12H,1-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDVWKURNKLKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CCO)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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